N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
説明
This compound is a piperidine-4-carboxamide derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group and a substituted quinoline moiety (3-cyano-6,7-dimethoxyquinolin-4-yl). The benzo[d][1,3]dioxole group enhances lipophilicity and may influence metabolic stability or receptor binding.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-32-22-10-19-20(11-23(22)33-2)28-14-18(12-27)25(19)30-7-5-17(6-8-30)26(31)29-13-16-3-4-21-24(9-16)35-15-34-21/h3-4,9-11,14,17H,5-8,13,15H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOWIIXHLXDMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antioxidant effects. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound features a complex structure with a benzo[d][1,3]dioxole moiety and a quinoline derivative. Its molecular formula is , and it has a molecular weight of 402.45 g/mol. The presence of multiple functional groups indicates potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds containing the benzodioxole moiety have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating several derivatives, the compound exhibited notable activity against Hep3B liver cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like Doxorubicin .
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| 2a | Hep3B | 5.67 | Lower |
| 2b | Hep3B | 12.34 | Higher |
The mechanism of action appears to involve cell cycle arrest at the G2-M phase, indicating that the compound may hinder cancer cell proliferation by disrupting normal cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to this compound have also been reported. These compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. For example, studies have shown that certain derivatives can significantly decrease levels of TNF-alpha and IL-6 in vitro .
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound's biological profile. The DPPH assay has been utilized to evaluate the free radical scavenging ability of synthesized derivatives. Results indicate that compounds with similar structures exhibit strong antioxidant properties, comparable to established antioxidants like Trolox .
Case Studies
- Cell Cycle Analysis in Hep3B Cells : A flow cytometry analysis revealed that treatment with compound 2a led to a significant reduction in the G1 phase population from 65.3% to 52.53%, suggesting effective inhibition of cell cycle progression .
- Comparative Study on Antioxidant Effects : In a comparative study involving several benzodioxole derivatives, the synthesized compounds demonstrated varying degrees of antioxidant activity, with some showing results comparable to known antioxidants .
科学的研究の応用
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C23H24N4O4
- Molecular Weight : 420.46 g/mol
- CAS Number : 884215-05-8
The structure includes a piperidine ring connected to a benzo[d][1,3]dioxole moiety and a cyano-substituted quinoline derivative. This unique arrangement contributes to its biological activity.
Neuropharmacology
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide exhibit modulatory effects on neurotransmitter receptors. Specifically, they have been studied for their interactions with the serotonin 5-HT2A and dopamine D3 receptors, which are crucial in treating psychiatric disorders such as schizophrenia and depression .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound possess cytotoxic properties against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression . For instance, compounds targeting specific kinases have shown promise in reducing tumor growth in preclinical models.
Antimicrobial Properties
The compound has been evaluated for its antibacterial activity against resistant strains of bacteria. Some derivatives have shown efficacy against Mur ligases, which are essential for bacterial cell wall synthesis, thus presenting potential as new antibacterial agents . This application is particularly relevant given the rising concern over antibiotic resistance.
Case Study 1: Neuropharmacological Effects
A study published in PubMed Central explored the effects of similar compounds on serotonin receptor modulation in animal models. The results indicated significant improvements in anxiety-like behaviors when administered at specific dosages, suggesting potential therapeutic benefits for anxiety disorders .
Case Study 2: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited cell growth by more than 70% at concentrations below 10 µM. Mechanistic studies revealed that these compounds activated apoptotic pathways while downregulating anti-apoptotic proteins .
類似化合物との比較
Structural Analogues with Piperidine-4-Carboxamide Core
Key Observations :
- Synthetic Yield : The target compound’s synthetic route may face challenges similar to compound 74, where yields are moderate (20% for 74) due to steric hindrance from bulky substituents .
- Biological Assays : Analogues like 1a and 1b were evaluated using MTT (cytotoxicity) and LUC (luciferase-based) assays, suggesting the target compound may require similar profiling .
Compounds with Benzo[d][1,3]dioxol-5-ylmethyl Motif
Key Observations :
- Crystallinity: The non-planar structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline (dihedral angles: 42.4° and 19.7°) contrasts with the target compound’s likely planar quinoline moiety, which may improve π-π stacking in target binding .
- Spirocyclic Systems : Spirocyclic oxetanes (e.g., compound 2) demonstrate improved pharmacokinetic profiles, suggesting that the target compound’s piperidine core could be modified similarly for enhanced stability .
Q & A
Q. What are the key steps and challenges in synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of benzo[d][1,3]dioxole derivatives with piperidine intermediates (e.g., using triethylamine as a base in dimethylformamide (DMF)) .
- Step 2 : Introduction of the quinoline moiety via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) .
- Challenges : Ensuring regioselectivity in the quinoline substitution and minimizing byproducts during piperidine coupling. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate purity .
Q. Which analytical methods are critical for characterizing the compound’s purity and structural integrity?
- Purity : HPLC with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities .
- Structural Confirmation : Nuclear magnetic resonance (NMR) for proton/carbon environments (e.g., distinguishing piperidine and quinoline protons) and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., cyano, carbonyl) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can researchers initially evaluate the compound’s bioactivity in vitro?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency, with IC₅₀ values compared to reference drugs .
- Solubility Pre-Screening : Determine solubility in DMSO/PBS mixtures via UV-Vis spectroscopy to ensure compatibility with biological assays .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- SAR Strategy : Synthesize analogs by modifying substituents (e.g., replacing methoxy groups on the quinoline ring with halogens or alkyl chains) and test their kinase inhibition profiles .
- Computational Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) and guide rational design .
- Bioisosteric Replacement : Substitute the benzo[d][1,3]dioxole group with bioisosteres (e.g., benzofuran) to improve metabolic stability .
Q. How to resolve contradictions in reported biological activity data across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate using positive controls .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .
- Structural Reanalysis : Confirm compound identity via X-ray crystallography or 2D NMR if batch-to-batch variability is suspected .
Q. What methodologies are used to elucidate the compound’s mechanism of action?
- Target Identification : Combine affinity chromatography with proteomic analysis to isolate binding partners .
- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify inhibited pathways .
- Gene Expression Analysis : Perform RNA sequencing on treated cells to map downstream signaling effects (e.g., apoptosis-related genes) .
Q. How to assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light, then monitor degradation via HPLC .
- Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using LC-MS .
- pH-Dependent Solubility : Measure solubility across pH 1–7.4 using shake-flask methods .
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Higher yield, risk of byproducts | |
| Solvent | DMF or THF | DMF improves solubility | |
| Catalyst | Triethylamine | Enhances coupling efficiency |
Q. Table 2. Key Biological Assays
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
